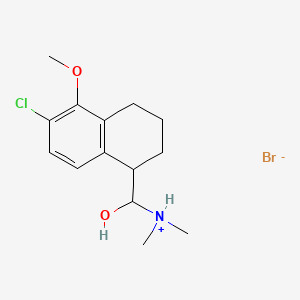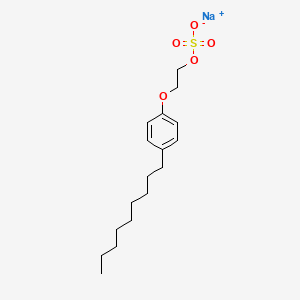
Sodium nonoxynol-1 sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium nonoxynol-1 sulfate is an anionic surfactant widely used in various industrial and commercial applications. It is known for its excellent cleansing, foaming, emulsifying, wetting, dispersing, solubilizing, and foam-stabilizing abilities. This compound is soluble in water and exhibits stability in alkaline, weak acidic, and hard water conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium nonoxynol-1 sulfate is typically synthesized through a sulfation reaction using a continuous reactor, such as a falling film reactor. The process involves the reaction of polyoxyethylene nonyl phenyl ether with sulfur trioxide, followed by neutralization with sodium hydroxide to obtain the final product . The reaction conditions include a mole ratio of sulfur trioxide to polyethers of 1:1 and a temperature range of 30-60°C .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The use of continuous reactors, such as falling film reactors, ensures efficient and consistent production. The process is widely adopted due to its scalability and reliability .
Chemical Reactions Analysis
Types of Reactions: Sodium nonoxynol-1 sulfate primarily undergoes hydrolysis under strong acidic conditions, leading to the breakdown of the sulfate ester bond . It is stable in alkaline and weak acidic environments but can be hydrolyzed in the presence of strong acids .
Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of strong acids, such as hydrochloric acid or sulfuric acid, under elevated temperatures . The reaction conditions include a high concentration of acid and temperatures above room temperature to facilitate the hydrolysis process .
Major Products Formed: The hydrolysis of this compound results in the formation of nonylphenol ethoxylates and inorganic sulfate salts . These products are formed due to the cleavage of the sulfate ester bond in the presence of strong acids .
Scientific Research Applications
Sodium nonoxynol-1 sulfate has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant in various reactions and processes, such as emulsion polymerization and nanoparticle synthesis . In biology, it is employed in the preparation of cell membranes and as a detergent in protein purification . In medicine, it is used in formulations for drug delivery and as an emulsifying agent in pharmaceutical preparations . In industry, it is utilized in the production of cleaning agents, detergents, and personal care products due to its excellent surfactant properties .
Mechanism of Action
The mechanism of action of sodium nonoxynol-1 sulfate involves its interaction with lipid membranes, leading to the disruption of membrane integrity . This disruption is primarily due to the surfactant’s ability to solubilize lipids and proteins, resulting in the breakdown of the membrane structure . The molecular targets include lipid bilayers and membrane-associated proteins, which are affected by the surfactant’s emulsifying and solubilizing properties .
Comparison with Similar Compounds
Similar Compounds:
- Sodium dodecyl sulfate
- Sodium lauryl sulfate
- Sodium laureth sulfate
- Sodium cetyl sulfate
Comparison: Sodium nonoxynol-1 sulfate is unique among these compounds due to its specific structure, which includes a nonylphenol ethoxylate group. This structure imparts distinct properties, such as enhanced solubilizing and emulsifying abilities, compared to other surfactants like sodium dodecyl sulfate and sodium lauryl sulfate . Additionally, this compound exhibits better stability in hard water and alkaline conditions, making it suitable for a wider range of applications .
Properties
Molecular Formula |
C17H27NaO5S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
sodium;2-(4-nonylphenoxy)ethyl sulfate |
InChI |
InChI=1S/C17H28O5S.Na/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-14-15-22-23(18,19)20;/h10-13H,2-9,14-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
OHESZEZYDPDAIH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)

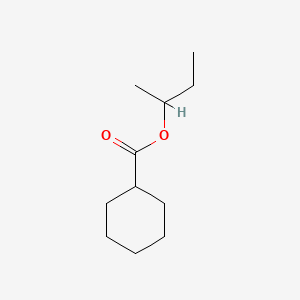
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
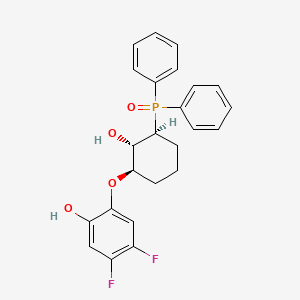

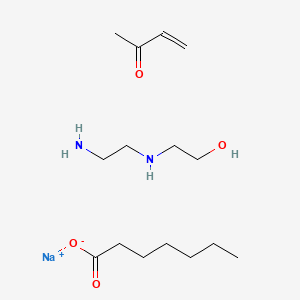
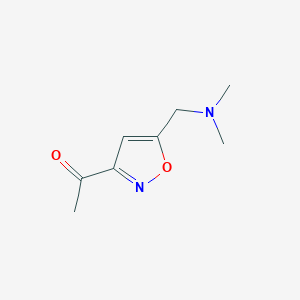

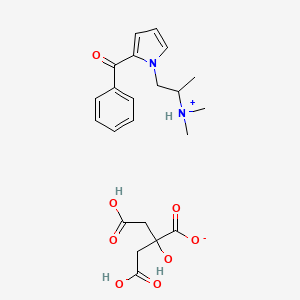
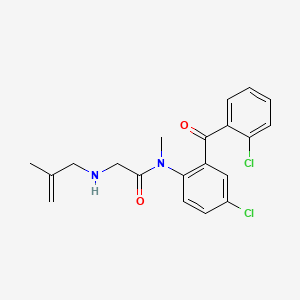
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)

